C2 Regioselective Nucleophilic Substitution
The chlorine atom at the 2-position of the quinazoline ring provides a distinct reactive site that enables regioselective functionalization with various nucleophiles (e.g., amines, alcohols, thiols), which is a fundamental step in constructing diverse chemical libraries [1]. While direct comparative kinetic data for this specific compound is not publicly available, the reactivity of the C2 position in quinazolines is well-established to differ significantly from the C4 position due to the adjacent nitrogen atoms' electronic effects. This is in contrast to 4-chloroquinazoline analogs, where nucleophilic attack occurs at a different location on the heterocyclic scaffold, leading to different substitution products .
| Evidence Dimension | Regioselectivity of Nucleophilic Substitution |
|---|---|
| Target Compound Data | Reactive at C2 position |
| Comparator Or Baseline | 4-Chloroquinazoline derivatives (e.g., 4-Chloro-8-(trifluoromethyl)quinazoline) |
| Quantified Difference | Distinct substitution products due to different site of nucleophilic attack (C2 vs C4). |
| Conditions | Heterocyclic aromatic nucleophilic substitution (SNAr) under standard conditions. |
Why This Matters
Regioselective functionalization is critical for building targeted compound libraries; using the wrong chloro-regioisomer will produce an entirely different set of derivatives, wasting time and resources.
- [1] Kuujia. 2-chloro-6-(trifluoromethyl)quinazoline (CAS 1388025-17-9) Properties and Applications. Chemical Database Entry. View Source
